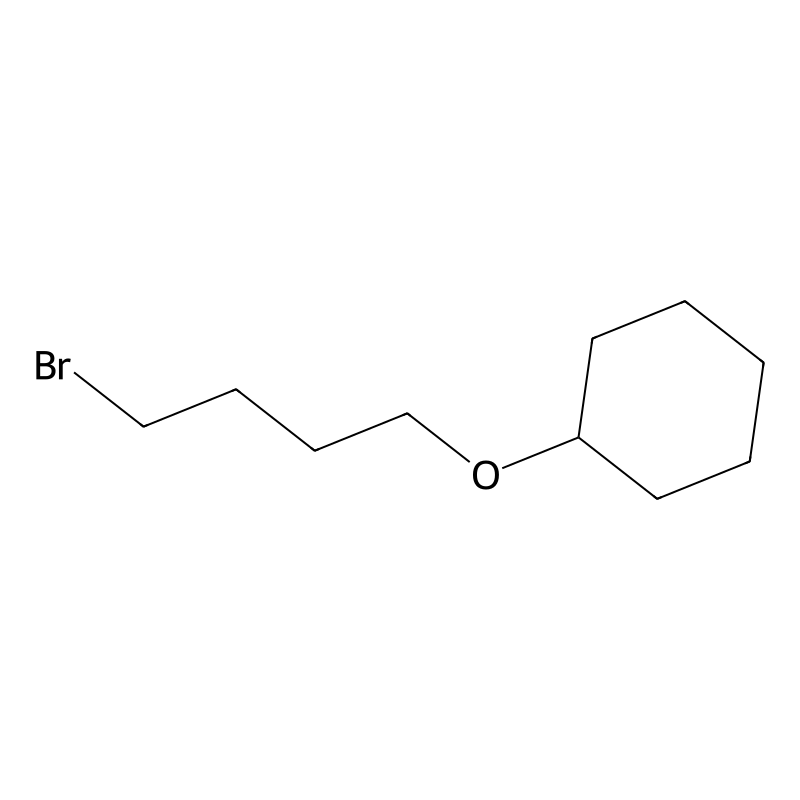(4-Bromobutoxy)cyclohexane
Catalog No.
S2902822
CAS No.
21782-58-1
M.F
C10H19BrO
M. Wt
235.165
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation
CAS Number
21782-58-1
Product Name
(4-Bromobutoxy)cyclohexane
IUPAC Name
4-bromobutoxycyclohexane
Molecular Formula
C10H19BrO
Molecular Weight
235.165
InChI
InChI=1S/C10H19BrO/c11-8-4-5-9-12-10-6-2-1-3-7-10/h10H,1-9H2
InChI Key
UEFLTNYXNXMBOL-UHFFFAOYSA-N
SMILES
C1CCC(CC1)OCCCCBr
Solubility
not available
Organic Synthesis:
- Alkylating agent: The presence of a bromine atom makes (4-bromobutoxy)cyclohexane a potential alkylating agent. Alkylating agents are used to introduce an alkyl group (a hydrocarbon chain) onto another molecule. This process is crucial in the synthesis of various organic compounds, including pharmaceuticals, dyes, and polymers .
Material Science:
- Liquid crystal precursor: The combination of a rigid cyclohexane ring and a flexible butyl chain in the structure suggests potential applications in the development of liquid crystals. Liquid crystals are materials that exhibit properties between those of solids and liquids, finding use in displays, optical filters, and sensors .
Biomedical Research:
- Bioconjugate chemistry: The functional groups present in (4-bromobutoxy)cyclohexane, namely the ether (C-O-C) and the bromo (Br) group, offer potential for attaching biomolecules (such as proteins, peptides, or drugs) to other molecules. This process, known as bioconjugation, is crucial in various biomedical research applications, including drug delivery, imaging, and diagnostics .
XLogP3
3.4
Dates
Modify: 2023-08-17
Explore Compound Types
Get ideal chemicals from 750K+ compounds








